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molecular formula C12H17NO4 B8398198 Ethyl 2-amino-2-(2,6-dimethoxyphenyl)acetate

Ethyl 2-amino-2-(2,6-dimethoxyphenyl)acetate

Cat. No. B8398198
M. Wt: 239.27 g/mol
InChI Key: GSMJPUIANMBDEQ-UHFFFAOYSA-N
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Patent
US09242970B2

Procedure details

A cooled (0° C.) solution of ethyl 2-(2,6-dimethoxyphenyl)-2-(1,1-dimethylethylsulfinamido)-acetate (4.215 g; 12.27 mmol) in anh. MeOH (120 ml) was treated dropwise with a solution of 4 M HCl in dioxane (6.30 ml; 25.20 mmol). The resulting heterogeneous mixture was further stirred at 0° C., under nitrogen, for 10 min., and then at rt for 1 h. Concentration to dryness under reduced pressure afforded the chlorhydrate salt of ethyl 2-amino-2-(2,6-dimethoxyphenyl)acetate as a yellow oil. LC-MS (conditions D): tR=0.66 min.; [M+H]+: 240.40 g/mol.
Name
ethyl 2-(2,6-dimethoxyphenyl)-2-(1,1-dimethylethylsulfinamido)-acetate
Quantity
4.215 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[C:4]=1[CH:11]([NH:17]S(C(C)(C)C)=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13].Cl.O1CCOCC1>CO>[NH2:17][CH:11]([C:4]1[C:5]([O:9][CH3:10])=[CH:6][CH:7]=[CH:8][C:3]=1[O:2][CH3:1])[C:12]([O:14][CH2:15][CH3:16])=[O:13]

Inputs

Step One
Name
ethyl 2-(2,6-dimethoxyphenyl)-2-(1,1-dimethylethylsulfinamido)-acetate
Quantity
4.215 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)OC)C(C(=O)OCC)NS(=O)C(C)(C)C
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
6.3 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting heterogeneous mixture was further stirred at 0° C., under nitrogen, for 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at rt for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentration to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC(C(=O)OCC)C1=C(C=CC=C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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